N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(19-7-3-5-16-4-1-2-6-18(16)19)22-17-12-21-23(14-17)13-15-8-10-25-11-9-15/h1-7,12,14-15H,8-11,13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGVAPMPCAPWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (Tetrahydro-2H-pyran-4-yl)methanol
The tetrahydro-2H-pyran-4-ylmethyl group is introduced via alkylation using (tetrahydro-2H-pyran-4-yl)methanol as a key precursor. This intermediate is synthesized through hydroboration-oxidation of 4-methylenetetrahydropyran, as described by Ambeed.
Procedure :
Alkylation of 4-Amino-1H-pyrazole
The alcohol is converted to its corresponding bromide using HBr or PBr₃, followed by alkylation of 4-amino-1H-pyrazole under basic conditions:
Reaction Conditions :
- Base : K₂CO₃ or NaH in anhydrous DMF.
- Solvent : DMF or THF.
- Temperature : 60–80°C for 12–24 hours.
Yield : 65–70% after purification via silica gel chromatography (ethyl acetate/hexanes gradient).
Synthesis of 1-Naphthoyl Chloride
1-Naphthoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride:
Procedure :
- Step 1 : 1-Naphthoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dry dichloromethane (DCM) for 2 hours.
- Step 2 : Excess SOCl₂ is removed under reduced pressure to yield 1-naphthoyl chloride (95% purity).
Amide Coupling Reaction
The final step involves coupling 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine with 1-naphthoyl chloride:
Procedure :
- Reagents : 1-Naphthoyl chloride (1.1 eq), pyrazole amine (1 eq), triethylamine (2 eq).
- Solvent : Dry DCM or THF.
- Conditions : 0°C to room temperature, 4–6 hours.
Workup :
- The reaction is quenched with water, extracted with DCM, and dried over MgSO₄.
- Purification via column chromatography (ethyl acetate/hexanes, 1:1) yields the title compound (60–65% yield).
Alternative Synthetic Routes
Mitsunobu Reaction for Alkylation
An alternative to direct alkylation employs the Mitsunobu reaction to install the tetrahydro-2H-pyran-4-ylmethyl group:
Reagents :
- DIAD (diisopropyl azodicarboxylate), PPh₃.
- (Tetrahydro-2H-pyran-4-yl)methanol and 4-nitro-1H-pyrazole.
Use of Coupling Agents for Amide Formation
Instead of acid chloride, 1-naphthoic acid can be activated with HATU or EDCl/HOBt:
Conditions :
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization
Regioselectivity in Pyrazole Alkylation
The 1-position of pyrazole is preferentially alkylated due to steric and electronic factors, minimizing 3- or 5-substitution byproducts.
Stability of Tetrahydropyran Ether
The tetrahydropyran ring remains intact under mild acidic/basic conditions but may hydrolyze in strong acids (e.g., conc. HCl).
Industrial-Scale Considerations
- Cost-Effectiveness : Direct alkylation is preferred over Mitsunobu for large-scale synthesis.
- Solvent Recovery : THF and DCM are recycled via distillation.
- Yield Improvement : Catalytic methods (e.g., Pd-mediated couplings) are under investigation.
Chemical Reactions Analysis
Types of Reactions
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can affect various biological pathways, leading to the observed therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
Pyrazole-based compounds are widely explored in medicinal chemistry due to their versatility in binding to diverse biological targets. Below is a comparative analysis of structurally related compounds:
Functional Group Impact
- Tetrahydro-2H-pyran (THP) vs. Phenyl Groups : The THP group in the target compound likely improves aqueous solubility compared to phenyl-substituted analogues (e.g., compound 3 in ), where phenyl groups increase hydrophobicity.
- Naphthamide vs.
- Trifluoromethylpyridine (Compound 41) : The trifluoromethyl group in compound 41 introduces electronegativity and metabolic resistance but may reduce membrane permeability due to increased polarity.
Biological Activity
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydro-2H-pyran moiety and a pyrazole ring, suggest various biological activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C_{15}H_{18}N_{4}O
- Key Functional Groups :
- Tetrahydro-2H-pyran
- Pyrazole
- Naphthamide
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
Anticancer Activity
Research indicates that compounds containing pyrazole and naphthalene structures exhibit anticancer properties. A study demonstrated that similar pyrazole derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific IC50 values for this compound are yet to be established but are anticipated to be comparable to other known derivatives.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . Studies have shown that similar compounds can significantly reduce pro-inflammatory cytokines, suggesting that this compound may exhibit similar activities.
Neuroprotective Properties
The neuroprotective effects of pyran-based compounds have been documented in various studies. For instance, one study highlighted the ability of pyran derivatives to protect neuronal cells from oxidative stress-induced apoptosis . Given its structural similarities, this compound may also possess neuroprotective activity.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Neuroprotective | Protects against oxidative stress |
Case Studies
Several case studies have focused on related compounds with similar structures:
- Anticancer Study : A derivative with a pyrazole core was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that modifications in the side chain could enhance potency.
- Anti-inflammatory Study : A related compound was evaluated for its ability to reduce inflammation in animal models of arthritis, demonstrating significant decreases in swelling and pain indicators .
- Neuroprotection Study : Research on pyran derivatives indicated their effectiveness in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclization reactions using hydrazine derivatives and β-keto esters.
- Step 2 : Alkylation of the pyrazole nitrogen with a tetrahydropyran-4-ylmethyl group, often employing alkyl halides or Mitsunobu conditions (e.g., DIAD/PPh₃).
- Step 3 : Amide coupling between the pyrazole intermediate and 1-naphthoic acid using carbodiimide reagents (e.g., EDC/HOBt) or coupling agents like HATU . Key Considerations : Optimize reaction temperature (e.g., 0–80°C), solvent polarity (DMF or DCM), and catalyst load to minimize byproducts.
Q. How can researchers verify the compound’s purity and structural integrity?
Methodological Framework :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and >95% purity threshold.
- Structural Confirmation :
- ¹H/¹³C NMR : Key peaks include naphthamide aromatic protons (δ 7.5–8.5 ppm) and tetrahydropyran methylene signals (δ 3.5–4.0 ppm) .
- LC-MS : Confirm molecular ion ([M+H]⁺) matching theoretical molecular weight.
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
Approach :
- Analog Synthesis : Prepare derivatives with modified naphthamide substituents (e.g., fluorinated or methylated variants) or pyrazole/tetrahydropyran alterations .
- Biological Assays : Test analogs against target proteins (e.g., kinases) using enzymatic inhibition assays (IC₅₀ determination) and cellular viability models (MTT assay).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and free energy calculations (MM-GBSA) to correlate structural features with activity . Example Finding : Bulky substituents on the naphthamide ring enhance hydrophobic interactions with protein pockets but may reduce solubility .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodology :
- Orthogonal Assays : Validate activity using disparate techniques (e.g., SPR for binding affinity vs. cellular reporter assays for functional effects).
- Meta-Analysis : Compare datasets with standardized normalization (e.g., Z-score transformation) to account for inter-lab variability.
- Structural Validation : Re-examine compound integrity (via X-ray crystallography or 2D-NMR) to rule out degradation or stereochemical discrepancies . Case Study : Discrepancies in IC₅₀ values may arise from differences in buffer conditions (e.g., ATP concentration in kinase assays) .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
Protocol :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with a Bruker D8 Venture diffractometer.
- Structure Solution : Employ direct methods (SHELXT) and refine with SHELXL (full-matrix least-squares on F²) .
- Validation : Check R-factor convergence (<5%), electron density maps (residual density <0.5 eÅ⁻³), and CCDC deposition. Example : The tetrahydropyran ring adopts a chair conformation, and the naphthamide moiety forms π-stacking interactions in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
